4-butyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-butyl-12-[(2-methylphenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS2/c1-3-4-10-22-17(24)16-15(9-11-25-16)23-18(22)20-21-19(23)26-12-14-8-6-5-7-13(14)2/h5-9,11H,3-4,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJUETWETYVTBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-butyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 384.5 g/mol
- CAS Number : 1189889-86-8
The compound features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, which is known for its diverse biological activities. The presence of the butyl and methylbenzyl thioether groups enhances its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For example:
- Antibacterial Activity : Compounds related to the triazole-pyrimidine class show effective inhibition against various bacteria including Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL for certain triazole derivatives .
- Antifungal Activity : Similar compounds have also been tested against fungal strains such as Candida albicans, showing promising antifungal activity .
Anticancer Properties
The thiazole and triazole moieties are known for their anticancer effects. Studies have reported that mercapto-substituted triazoles can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of apoptosis-related proteins .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- The position and nature of substituents on the triazole ring significantly influence biological activity.
- Compounds with electron-withdrawing groups tend to exhibit enhanced antibacterial properties compared to those with electron-donating groups .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives and evaluated their antibacterial activities. The compound containing the thieno-triazole scaffold exhibited superior activity against drug-resistant strains of bacteria compared to standard antibiotics .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer potential of triazole derivatives highlighted that certain compounds led to significant tumor growth inhibition in xenograft models. The mechanism was linked to the modulation of cell cycle regulators and induction of apoptosis in cancer cells .
Data Table: Biological Activities
Q & A
Q. What are the key synthetic pathways for 4-butyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves multi-step protocols, including cyclocondensation, thiolation, and functional group introduction. For example:
- Step 1: Formation of the thieno[2,3-d]pyrimidinone core via cyclocondensation of thiophene derivatives with thioureas or hydrazines under reflux conditions (e.g., ethanol/dioxane mixtures) .
- Step 2: Thiolation at the 1-position using 2-methylbenzyl mercaptan, requiring catalysts like Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
- Step 3: Purification via crystallization (e.g., absolute ethanol/dioxane) to achieve >90% purity .
Optimization Tips:
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?
Methodological Answer: Critical techniques include:
Note: Cross-validate NMR assignments with DEPT and COSY experiments to resolve overlapping signals .
Q. What structural features of the compound suggest potential biological activity, and how do modifications influence activity?
Methodological Answer:
- Core Structure: The thieno-triazolo-pyrimidine scaffold is associated with kinase inhibition and antimicrobial activity .
- Key Modifications:
- 4-Butyl Group: Enhances lipophilicity, potentially improving membrane permeability .
- 2-Methylbenzylthio Moiety: May target cysteine residues in enzymes via disulfide bond formation .
SAR Studies:
- Replace the 2-methylbenzyl group with electron-withdrawing substituents (e.g., 4-bromobenzyl) to test cytotoxicity changes .
- Shorten the butyl chain to assess impact on solubility and bioavailability .
Advanced Questions
Q. How can researchers optimize solvent and catalyst systems to enhance regioselectivity in multi-step syntheses?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMSO, acetonitrile) to stabilize charged intermediates in cyclocondensation steps . For thiolation, use ethanol/dioxane mixtures to balance solubility and reaction rate .
- Catalyst Selection:
Case Study:
In a related compound, substituting DMF with DMSO increased yield from 65% to 82% by stabilizing a reactive intermediate .
Q. What strategies resolve contradictions in spectral data (e.g., NMR discrepancies) during structural confirmation?
Methodological Answer:
- Contradiction Scenario: Overlapping signals in ¹H NMR (e.g., aromatic protons vs. thioether protons).
- Resolution Strategies:
- 2D NMR (COSY, HSQC): Assign protons unambiguously by correlating ¹H-¹H and ¹H-¹³C couplings .
- Isotopic Labeling: Introduce deuterium at suspected positions to simplify splitting patterns .
- Comparative Analysis: Contrast with spectra of analogs (e.g., 4-methoxyphenyl derivatives) to identify substituent effects .
Example: In a thieno-pyrimidinone analog, HSQC confirmed a misassigned methylene proton, resolving a 0.3 ppm discrepancy .
Q. How to design in vitro assays to evaluate the compound's mechanism of action, considering structural analogs?
Methodological Answer:
- Target Selection: Prioritize kinases (e.g., EGFR, VEGFR2) based on triazolo-pyrimidine activity in analogs .
- Assay Design:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., ADP-Glo™) to measure kinase activity inhibition at IC₅₀ .
- Cellular Uptake: Employ LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa) .
- Cytotoxicity: Compare EC₅₀ values against 5-fluorouracil in MTT assays .
Data Interpretation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
